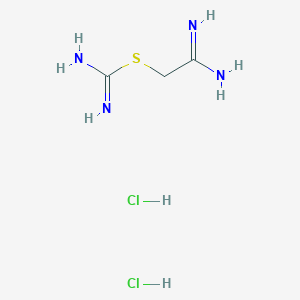

2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride

Description

2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride is a specialized organic compound characterized by a combination of amino, imino, and thioate functional groups. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for synthetic applications in organic chemistry. This compound is categorized as an organic building block (), indicating its utility in constructing complex molecules, particularly in pharmaceutical or materials science research.

Properties

IUPAC Name |

(2-amino-2-iminoethyl) carbamimidothioate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4S.2ClH/c4-2(5)1-8-3(6)7;;/h1H2,(H3,4,5)(H3,6,7);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEGJAKQYJYICA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)SC(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it typically involves the use of aminomethanimidothioate derivatives and specific reagents to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and precise control of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products

Biological Activity

2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride, also known by its CAS number 36518-79-4, is a compound that has garnered attention for its biological activities. This article delves into its mechanisms of action, biochemical properties, and potential applications in various fields.

- Molecular Formula : C3H10Cl2N4S

- Molecular Weight : 205.11 g/mol

- Physical State : Typically appears as a white crystalline powder.

The biological activity of this compound primarily involves its role as a chelating agent. It interacts with metal ions, which are crucial for various biochemical processes.

Target Interaction

- Metal Ion Chelation : The compound binds to divalent and trivalent metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), disrupting their availability for biological processes. This action can inhibit enzyme functions that depend on these metal ions, leading to altered metabolic pathways and cellular signaling.

Biochemical Pathways Affected

- Enzyme Inhibition : By chelating essential metal ions, the compound can inhibit metal-dependent enzymes, affecting processes such as cellular respiration and signal transduction.

- Cellular Effects : The disruption of metal ion homeostasis can lead to increased cellular permeability and potentially induce cell death in sensitive cell types.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its ability to disrupt bacterial cell walls by chelating essential cations has been documented, particularly against Gram-negative bacteria.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. The mechanism appears to involve the induction of oxidative stress in cancer cells through the depletion of essential metal ions required for their survival.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Escherichia coli, with male strains showing greater sensitivity than female strains. |

| Study 2 | Reported the compound's ability to induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. |

| Study 3 | Investigated the effects of varying pH levels on the chelation efficacy of the compound, finding optimal conditions for maximal activity. |

Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceuticals : As a component in drug formulations targeting microbial infections or cancer.

- Biochemistry : Utilized in laboratory settings for enzyme assays and biochemical analysis due to its chelating properties.

- Agriculture : Potential use as a biocontrol agent against plant pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-amino-2-iminoethyl aminomethanimidothioate dihydrochloride, the following table compares its structural and functional attributes with related dihydrochloride salts and sulfur/amine-containing compounds:

Key Observations:

Structural Diversity : While all compounds share dihydrochloride salt formulations, their core structures vary significantly. For example, the target compound’s thioate group distinguishes it from amide-based (e.g., ) or azo-based (e.g., ) analogs.

Functional Group Reactivity :

- Thioate vs. Amide/Thiourea : The thioate group in the target compound may participate in nucleophilic or redox reactions, contrasting with the hydrogen-bonding capacity of amides () or the metal-binding properties of pseudothioureas ().

- Azo Compounds : Azoamidine dihydrochlorides () generate radicals for polymerization, a function absent in the target compound.

Applications :

Q & A

Q. What are the recommended synthetic routes for 2-amino-2-iminoethyl aminomethanimidothioate dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a thioamide precursor with ethylenediamine derivatives under acidic conditions (e.g., HCl) can yield the target compound. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Temperature : Reactions are often conducted at 0–5°C to minimize side products, followed by gradual warming to room temperature .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted amines or byproducts. Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase) .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of techniques:

- NMR : ¹H and ¹³C NMR in D₂O/DCl to confirm protonation states and backbone structure. Look for imino (NH) signals at δ 6.5–7.5 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ and chloride adducts) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (deviation <0.3%) .

Q. What are the solubility and stability profiles under common laboratory conditions?

Methodological Answer:

- Solubility : Highly soluble in water (>100 mg/mL) and polar solvents (methanol, DMSO). Insoluble in ether or hexane .

- Stability : Store at –20°C in airtight, light-resistant containers. Aqueous solutions degrade within 72 hours at 25°C; monitor via UV-Vis (λ = 260 nm) for decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

Methodological Answer:

- Step 1 : Confirm sample purity via TLC (silica gel, n-butanol:acetic acid:water = 4:1:1).

- Step 2 : Assign ambiguous signals using 2D NMR (HSQC, HMBC) to differentiate imino vs. amine protons .

- Step 3 : Compare experimental MS/MS fragments with computational predictions (e.g., using CFM-ID software) .

Q. What mechanistic insights govern its reactivity in nucleophilic substitution reactions?

Methodological Answer: The compound’s thiourea-like structure acts as a soft nucleophile. Key factors:

- pH dependence : Reactivity peaks at pH 7–8, where the imino group is deprotonated but the thiol remains protonated .

- Leaving group effects : Chloride ions (from HCl) facilitate displacement reactions in alkylation studies .

- Kinetic studies : Use stopped-flow spectroscopy to measure rate constants (k) for reactions with electrophiles (e.g., alkyl halides) .

Q. How can computational modeling predict its interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (PDB IDs). Focus on hydrogen bonding with the imino group and hydrophobic interactions with the ethyl backbone .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (Na⁺/Cl⁻ ions, 310 K) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Variable control : Standardize assay conditions (e.g., cell line passage number, serum concentration) .

- Meta-analysis : Compare datasets using ANOVA to identify outliers. For example, IC₅₀ variations >2-fold may stem from differential compound protonation in media .

- Orthogonal assays : Validate enzyme inhibition via fluorescence polarization and SPR to rule out assay-specific artifacts .

Experimental Design

Q. What in vitro models are suitable for studying its membrane permeability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.